molecular formula C20H25FN2O B6116791 2-[1-benzyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol

2-[1-benzyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol

Cat. No.: B6116791
M. Wt: 328.4 g/mol
InChI Key: QYGCDGCMPMNRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-benzyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol, also known as F114 or FMP, is a chemical compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of drugs for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 2-[1-benzyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin systems in the brain. It has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the enzyme monoamine oxidase-A (MAO-A), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. It has also been shown to increase the levels of the neuropeptide galanin in certain brain regions, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-[1-benzyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol is its high potency and selectivity for certain receptor subtypes, which makes it a valuable tool for studying the function of these receptors in the brain. However, one limitation is its relatively short half-life, which may make it difficult to study its long-term effects in animal models.

Future Directions

There are many potential future directions for research on 2-[1-benzyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol. One area of interest is its potential use in the treatment of substance abuse disorders, particularly cocaine and methamphetamine addiction. Another area of interest is its potential use in the treatment of depression and anxiety disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior.

Synthesis Methods

The synthesis of 2-[1-benzyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol can be achieved through a multi-step process, starting from commercially available starting materials. The first step involves the reaction of benzylmagnesium chloride with 4-fluorobenzaldehyde to yield 4-(4-fluorobenzyl)benzyl alcohol. This intermediate is then converted to the corresponding piperazine derivative through a reaction with 2-chloroethanol in the presence of potassium carbonate. The final step involves the reduction of the piperazine ring using sodium borohydride to yield the desired product, this compound.

Scientific Research Applications

2-[1-benzyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. It has also been studied for its potential use in the treatment of substance abuse disorders, such as cocaine and methamphetamine addiction.

Properties

IUPAC Name

2-[1-benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O/c21-19-8-6-18(7-9-19)14-22-11-12-23(20(16-22)10-13-24)15-17-4-2-1-3-5-17/h1-9,20,24H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGCDGCMPMNRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=C(C=C2)F)CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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